![molecular formula C19H24N4O3S B5651686 4-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)benzenesulfonamide](/img/structure/B5651686.png)
4-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves complex reactions that aim to incorporate various functional groups to enhance biological activity. For instance, a study reported the synthesis of benzenesulfonamide-substituted imidazoles evaluated for ALK5 inhibitory activity, demonstrating the intricate steps involved in creating compounds with specific biological targets (Dae-Kee Kim et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is critical in determining their interaction with biological targets. Structural properties can be elucidated using crystallography and molecular modeling. For example, a study on carbonic anhydrase inhibitors bearing a benzenesulfonamide moiety revealed key interactions in the enzyme cavity, guided by the crystal structure (Maria R Buemi et al., 2019).
Chemical Reactions and Properties
Benzenesulfonamide derivatives engage in a variety of chemical reactions, highlighting their versatile chemical properties. These reactions include nucleophilic substitution and the formation of heterocyclic rings, which are fundamental in synthesizing compounds with enhanced biological activities. For instance, new sulfonamides were synthesized and showed significant cytotoxic activities and potent inhibition of human carbonic anhydrase isoforms (H. Gul et al., 2016).
properties
IUPAC Name |
4-[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c20-27(25,26)17-5-3-16(4-6-17)19(24)22-10-7-15(8-11-22)18-21-9-12-23(18)13-14-1-2-14/h3-6,9,12,14-15H,1-2,7-8,10-11,13H2,(H2,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOJMOWVHXFVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN=C2C3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.